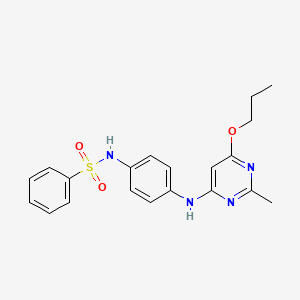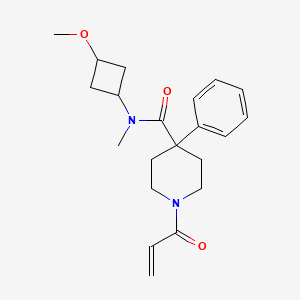
N-(3-Methoxycyclobutyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxycyclobutyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MCOPPB and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The exact mechanism of action of MCOPPB is not fully understood, but studies have suggested that it acts on the cholinergic and glutamatergic systems in the brain. MCOPPB has been shown to increase acetylcholine release and enhance cholinergic neurotransmission, which may contribute to its neuroprotective effects. The compound has also been shown to modulate glutamatergic neurotransmission, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that MCOPPB can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of neurotransmitter systems in the brain. MCOPPB has been shown to increase acetylcholine release and enhance cholinergic neurotransmission, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
MCOPPB has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to have high yield. MCOPPB has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of MCOPPB is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research on MCOPPB. One area of interest is the compound's potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of MCOPPB and its effects on neurotransmitter systems in the brain. Additionally, studies are needed to evaluate the safety and efficacy of MCOPPB in human clinical trials. Overall, MCOPPB has shown promising results in various studies and may have significant potential for the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of MCOPPB involves the reaction of piperidine-4-carboxylic acid with 3-methoxycyclobutanone in the presence of sodium hydride. The resulting product is then reacted with N-methyl-4-phenyl-1-prop-2-enoyl chloride to obtain MCOPPB in high yield.
Scientific Research Applications
MCOPPB has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that the compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. MCOPPB has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
N-(3-methoxycyclobutyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-19(24)23-12-10-21(11-13-23,16-8-6-5-7-9-16)20(25)22(2)17-14-18(15-17)26-3/h4-9,17-18H,1,10-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQFTTCGGBBERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)OC)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


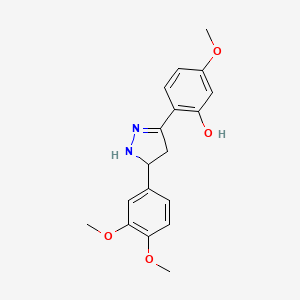
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2631650.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)

![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)

![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
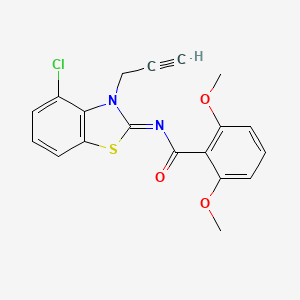
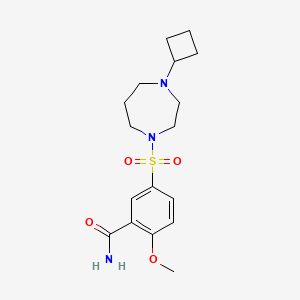
![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)

